Cas no 103629-72-7 (Prosaikogenin D)

Prosaikogenin D Chemical and Physical Properties

Names and Identifiers

-

- b-D-Galactopyranoside, (3b,4a,16a)-16,23,28-trihydroxyoleana-11,13(18)-dien-3-yl 6-deoxy-

- Prosapogenin D

- Prosaikogenin D

- [16α,23,28-Trihydroxy-5α-oleana-11,13(18)-dien-3β-yl]6-deoxy-β-D-galactopyranoside

- XP172893

- (2R,3R,4S,5R,6R)-2-[[(3S,4R,4aR,6aR,6bS,8R,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol

- [16alpha,23,28-Trihydroxy-5alpha-oleana-11,13(18)-dien-3beta-yl]6-deoxy-beta-D-galactopyranoside

- 103629-72-7

- E80561

- CHEMBL3613727

- AKOS040760774

-

- Inchi: 1S/C36H58O8/c1-20-27(40)28(41)29(42)30(43-20)44-26-11-12-32(4)23(33(26,5)18-37)10-13-34(6)24(32)9-8-21-22-16-31(2,3)14-15-36(22,19-38)25(39)17-35(21,34)7/h8-9,20,23-30,37-42H,10-19H2,1-7H3/t20-,23-,24-,25-,26+,27+,28+,29-,30+,32+,33+,34-,35-,36-/m1/s1

- InChI Key: UAUUFLADFXKYAU-WQPKRVEVSA-N

- SMILES: O([C@@]1([H])[C@@]([H])([C@]([H])([C@]([H])([C@@]([H])(C([H])([H])[H])O1)O[H])O[H])O[H])[C@@]1([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])[C@@]([H])(C([H])([H])C([H])([H])[C@@]3(C([H])([H])[H])[C@]4(C([H])([H])[H])C([H])([H])[C@]([H])([C@@]5(C([H])([H])O[H])C([H])([H])C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])C5=C4C([H])=C([H])[C@@]32[H])O[H])[C@]1(C([H])([H])[H])C([H])([H])O[H]

Computed Properties

- Exact Mass: 618.41334

- Monoisotopic Mass: 618.41316880 g/mol

- Isotope Atom Count: 0

- Hydrogen Bond Donor Count: 6

- Hydrogen Bond Acceptor Count: 8

- Heavy Atom Count: 44

- Rotatable Bond Count: 4

- Complexity: 1200

- Covalently-Bonded Unit Count: 1

- Defined Atom Stereocenter Count: 14

- Undefined Atom Stereocenter Count : 0

- Defined Bond Stereocenter Count: 0

- Undefined Bond Stereocenter Count: 0

- Molecular Weight: 618.8

- XLogP3: 4.1

- Topological Polar Surface Area: 140

Experimental Properties

- PSA: 139.84

Prosaikogenin D Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | P213605-1mg |

Prosaikogenin D |

103629-72-7 | 1mg |

$ 310.00 | 2022-06-03 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2335-1 mg |

Prosapogenin D |

103629-72-7 | 1mg |

¥1233.00 | 2022-02-28 | ||

| Chengdu Biopurify Phytochemicals Ltd | BP2120-10mg |

Prosaikogenin D |

103629-72-7 | 98% | 10mg |

$135 | 2023-09-20 | |

| MedChemExpress | HY-N7667-1mg |

Prosaikogenin D |

103629-72-7 | 99.09% | 1mg |

¥1600 | 2024-07-20 | |

| TargetMol Chemicals | TN2335-1 mg |

Prosaikogenin D |

103629-72-7 | 98% | 1mg |

¥ 1,397 | 2023-07-10 | |

| TargetMol Chemicals | TN2335-10 mg |

Prosaikogenin D |

103629-72-7 | 98% | 10mg |

¥ 4,715 | 2023-07-10 | |

| TargetMol Chemicals | TN2335-25mg |

Prosaikogenin D |

103629-72-7 | 25mg |

¥ 6270 | 2024-07-19 | ||

| TargetMol Chemicals | TN2335-50mg |

Prosaikogenin D |

103629-72-7 | 98% | 50mg |

¥ 12980 | 2023-09-15 | |

| TargetMol Chemicals | TN2335-10mg |

Prosaikogenin D |

103629-72-7 | 10mg |

¥ 3980 | 2024-07-19 | ||

| TargetMol Chemicals | TN2335-5mg |

Prosaikogenin D |

103629-72-7 | 5mg |

¥ 2650 | 2024-07-19 |

Prosaikogenin D Related Literature

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796

-

Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

Additional information on Prosaikogenin D

Prosaikogenin D and its Significance in Modern Chemical Biology: A Comprehensive Overview

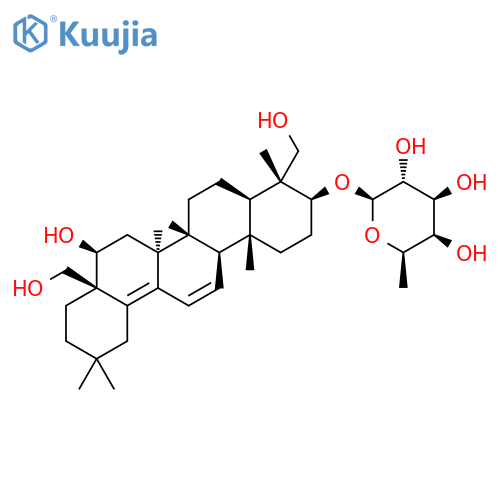

Prosaikogenin D, a naturally occurring terpenoid compound with the CAS number 103629-72-7, has garnered significant attention in the field of chemical biology due to its unique structural features and promising biological activities. This compound, belonging to the sikoginsenoside family, has been extensively studied for its potential therapeutic applications, particularly in the realm of cancer research and neuroprotective therapies. The detailed exploration of Prosaikogenin D's chemical properties, biological mechanisms, and recent advancements in its application underscores its importance in contemporary pharmaceutical research.

The molecular structure of Prosaikogenin D is characterized by a complex arrangement of carbon rings and functional groups, which contribute to its distinct chemical profile. This intricate structure not only makes it a subject of interest for chemists but also provides a basis for understanding its interactions with biological targets. Recent studies have highlighted the compound's ability to modulate various cellular pathways, making it a valuable candidate for drug development. Specifically, Prosaikogenin D has been shown to exhibit anti-inflammatory, antioxidant, and anti-proliferative properties, which are crucial for addressing a range of diseases.

In the context of cancer research, Prosaikogenin D has demonstrated remarkable potential in inhibiting the growth of tumor cells. Its mechanism involves the disruption of key signaling pathways that are essential for cancer cell survival and proliferation. For instance, studies have shown that Prosaikogenin D can suppress the activity of NF-κB, a transcription factor known to play a critical role in cancer progression. Additionally, its ability to induce apoptosis in cancer cells without harming healthy tissues makes it an attractive candidate for developing targeted therapies.

Beyond its role in cancer treatment, Prosaikogenin D has also been investigated for its neuroprotective effects. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the accumulation of toxic protein aggregates and oxidative stress. Prosaikogenin D has been found to mitigate these pathological processes by enhancing the clearance of amyloid-beta plaques and protecting neurons from oxidative damage. These findings are particularly promising given the increasing prevalence of neurodegenerative disorders worldwide.

The synthesis and isolation of Prosaikogenin D have been challenging due to its complex structure and low natural abundance. However, advancements in synthetic chemistry and biotechnological methods have made it possible to produce this compound in sufficient quantities for research purposes. One notable approach involves the use of microbial fermentation techniques, which have enabled the efficient biosynthesis of Prosaikogenin D analogs with enhanced bioactivity. These synthetic strategies not only provide a sustainable source of the compound but also allow for structural modifications to optimize its therapeutic potential.

Recent clinical trials have begun to explore the efficacy of Prosaikogenin D in treating various diseases. Preliminary results indicate that it can significantly reduce inflammation and oxidative stress in patients with chronic inflammatory conditions. Furthermore, its ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders directly. While more extensive clinical studies are needed to fully validate these findings, the early results are encouraging and warrant further investigation.

The future direction of Prosaikogenin D research lies in understanding its precise mechanisms of action and identifying new therapeutic applications. Collaborative efforts between chemists, biologists, and clinicians are essential for translating laboratory findings into clinical practice. Additionally, exploring Prosaikogenin D's interactions with other compounds could lead to synergistic effects that enhance its therapeutic efficacy. As our understanding of this compound grows, so too will its potential contributions to modern medicine.

103629-72-7 (Prosaikogenin D) Related Products

- 58558-08-0(Saikosaponin B1)

- 58316-41-9(Saikosaponin B2)

- 916347-31-4(Clinodiside A)

- 142809-89-0(Clinopodiside A)

- 11004-68-5(b,y-Carotene, 3',4'-didehydro-2'-[(6-deoxy-a-L-mannopyranosyl)oxy]-1',2'-dihydro-1',3-dihydroxy-,(3S,3'E)-)

- 2034418-81-8(3-[3-(3-chlorophenyl)-3-hydroxypropyl]-1-[(4-fluorophenyl)methyl]urea)

- 886158-71-0(4-(2-hydroxypropyl)amino-3-nitro-1-phenyl-1,2-dihydroquinolin-2-one)

- 2229289-62-5(5-(1-amino-2-methylpropan-2-yl)-3-methoxybenzene-1,2-diol)

- 1804873-62-8(2,4-Bis(trifluoromethyl)-3-bromobenzylamine)

- 1806260-09-2(Methyl 5-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-3-acetate)